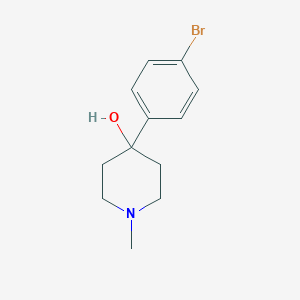

4-Pipéridinol, 4-(4-bromophényl)-1-méthyl-

Vue d'ensemble

Description

4-Piperidinol, 4-(4-bromophenyl)-1-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as P4B and is a derivative of the piperidine family. P4B has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Applications De Recherche Scientifique

Traitement de la maladie d’Alzheimer

4-Pipéridinol, 4-(4-bromophényl)-1-méthyl-: des dérivés ont été synthétisés et évalués en tant qu’agents multifactoriels potentiels pour le traitement de la maladie d’Alzheimer (MA). Ces dérivés, en particulier AB11 et AB14, ont montré une activité prometteuse contre l’acétylcholinestérase (AChE) avec des valeurs de CI50 de 0,029 μM et 0,038 μM, respectivement . Ils agissent également comme antioxydants et il a été constaté qu’ils inhibaient modérément l’agrégation de l’amyloïde bêta (Aβ), qui est une caractéristique de la MA .

Propriétés antioxydantes

Les composés présentent des propriétés antioxydantes significatives, ce qui est crucial pour lutter contre le stress oxydatif associé à diverses maladies neurodégénératives. Par exemple, AB11 et AB14 ont des valeurs de CI50 de 26,38 μM et 23,99 μM, respectivement, ce qui indique leur potentiel en tant qu’agents antioxydants .

Inhibition de la monoamine oxydase

L’inhibition sélective de la monoamine oxydase-B (MAO-B) est une autre stratégie thérapeutique dans le traitement de la MA. Les dérivés AB11 et AB14 se sont avérés sélectifs contre la MAO-B avec des valeurs de CI50 de 866 μM et 763 μM, respectivement . Cette sélectivité est bénéfique car elle réduit le risque d’effets secondaires associés à l’inhibition non sélective de la MAO.

Agrégation et désagrégation de l’amyloïde bêta

La capacité de moduler l’agrégation de l’Aβ est un aspect essentiel de la recherche sur la MA. Ces dérivés sont capables de désassembler des fibrilles d’Aβ bien structurées, ce qui suggère leur rôle dans la prévention ou l’inversion de la formation de plaques amyloïdes .

Modélisation moléculaire et conception de médicaments

Des études de modélisation moléculaire de ces composés ont montré des interactions avec les sites actifs des enzymes humaines MAO-B et AChE. Cela indique leur potentiel en tant que composés de tête dans la conception et le développement de nouveaux médicaments contre la MA .

Analyse pharmacocinétique et toxicologique

L’analyse théorique des propriétés pharmacocinétiques et toxicologiques de ces composés suggère une bonne biodisponibilité orale et la capacité de pénétrer la barrière hémato-encéphalique. Cela en fait des candidats adéquats pour un développement ultérieur en médicaments oraux pour la MA .

Mécanisme D'action

Target of Action

The primary target of 4-Piperidinol, 4-(4-bromophenyl)-1-methyl- is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. By targeting AChE, this compound can influence cholinergic neurotransmission.

Mode of Action

4-Piperidinol, 4-(4-bromophenyl)-1-methyl- interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the cholinergic signal.

Biochemical Pathways

The compound’s action on AChE affects the cholinergic pathway, specifically the transmission of signals in the nervous system . By inhibiting AChE and increasing acetylcholine levels, the compound enhances cholinergic neurotransmission. This can have downstream effects on various physiological processes, including muscle contraction, heart rate, and memory.

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to various molecular and cellular effects. For instance, enhanced cholinergic neurotransmission can improve memory and cognition, which is why AChE inhibitors are often used in the treatment of Alzheimer’s disease .

Analyse Biochimique

Biochemical Properties

It has been reported to show potential antioxidant activity . Antioxidants play a crucial role in biochemical reactions as they neutralize harmful free radicals in the body, thereby preventing cellular damage .

Cellular Effects

Its potential antioxidant activity suggests that it may have protective effects on cells by reducing oxidative stress .

Molecular Mechanism

Its antioxidant activity suggests that it may interact with reactive oxygen species (ROS) in cells, neutralizing them and preventing cellular damage .

Propriétés

IUPAC Name |

4-(4-bromophenyl)-1-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-14-8-6-12(15,7-9-14)10-2-4-11(13)5-3-10/h2-5,15H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPLQVMAOCKIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443186 | |

| Record name | 4-Piperidinol, 4-(4-bromophenyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139474-25-2 | |

| Record name | 4-Piperidinol, 4-(4-bromophenyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

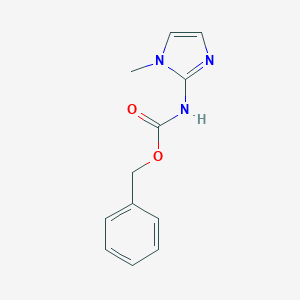

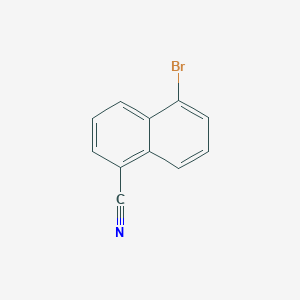

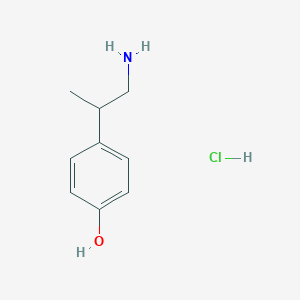

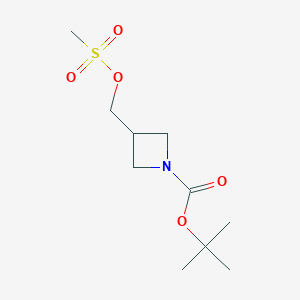

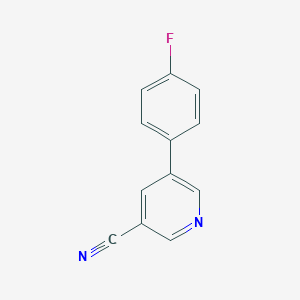

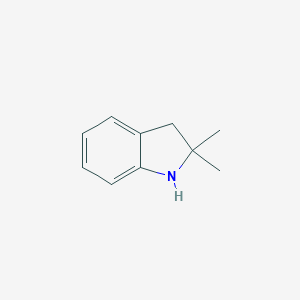

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate](/img/structure/B189784.png)

![(2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid](/img/structure/B189797.png)

![Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B189808.png)